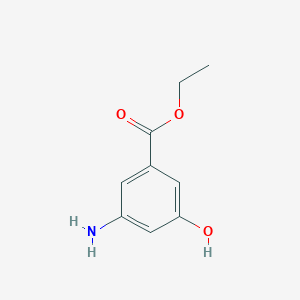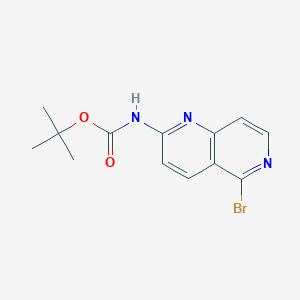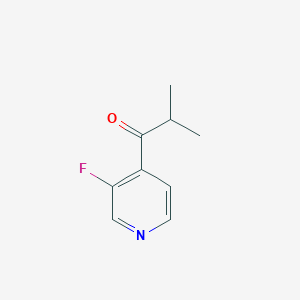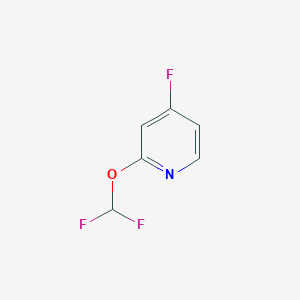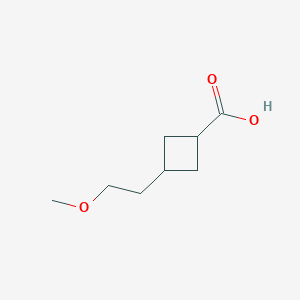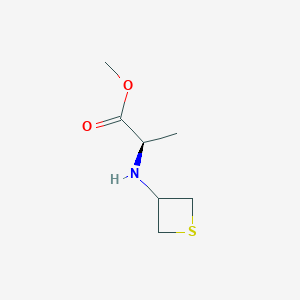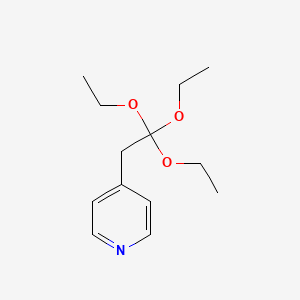
4-(2,2,2-Triethoxyethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Triethoxyethyl)pyridine is an organosilicon compound with the chemical formula C13H23NO3Si. It is a colorless to light yellow liquid that is soluble in some organic solvents, such as alcohols and hydrocarbons . This compound is used as an organosilicon reagent and plays an important role in organic synthesis and functional chemistry .
Métodos De Preparación
4-(2,2,2-Triethoxyethyl)pyridine can be prepared by reacting 4-pyridineethanol with triethoxychlorosilane . The specific reaction conditions and steps may vary depending on the preparation method. Industrial production methods often involve the use of glacial acetic acid or methanol as solvents, and the reactions generally proceed in high yields with reaction temperatures not exceeding 140°C .
Análisis De Reacciones Químicas
4-(2,2,2-Triethoxyethyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grignard reagents, acetic anhydride, and DMF . Major products formed from these reactions include 2-substituted pyridines and 2,6-disubstituted pyridines .
Aplicaciones Científicas De Investigación
4-(2,2,2-Triethoxyethyl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for coordination with metal ions and related compounds . In biology, it can be used as a surface modifier in the fields of coatings, inks, and adhesives . In medicine, derivatives of pyridine, such as this compound, have been reported to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties . In industry, it is used as an organic modifier to improve the special properties of materials .
Mecanismo De Acción
The mechanism by which 4-(2,2,2-Triethoxyethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. For example, in the case of organophosphate poisoning, compounds like pralidoxime, which contain a pyridine core, bind to the active site of the acetylcholinesterase enzyme and displace the phosphate from the serine residue . This regenerates the fully functional enzyme and reverses the effects of the poisoning .
Comparación Con Compuestos Similares
4-(2,2,2-Triethoxyethyl)pyridine can be compared with other similar compounds, such as 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives . These compounds share a similar pyridine core but differ in their substituents, which can lead to variations in their chemical properties and applications. For example, 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives are used in the synthesis of substituted imidazoles and pyrimidines .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific research and industrial processes.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-7-9-14-10-8-12/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
BKCADVDCCSCLSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=NC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


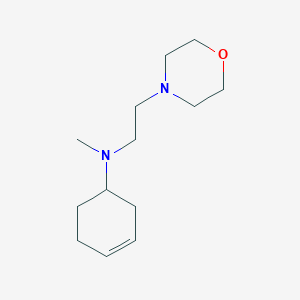
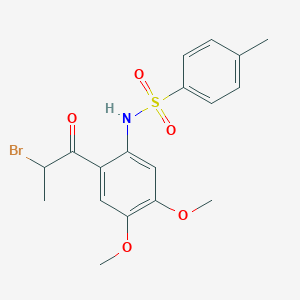
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
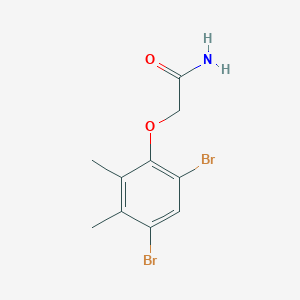
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
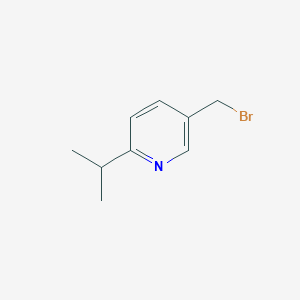
![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
